3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYACOGGERMHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] is a derivative of pyrazole that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a hydrazone linkage, which may enhance its biological interactions. The following sections will explore its biological activities, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is , featuring a diketone functional group that contributes to its reactivity. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 3-methyl-1-phenyl derivatives, exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess inhibition zones against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active compounds . This suggests potential applications in treating infections caused by bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Antioxidant Properties
The compound is believed to exhibit antioxidant activity through mechanisms such as free radical scavenging. This property is crucial in neuroprotective applications, particularly in conditions like stroke and neurodegenerative diseases where oxidative stress plays a significant role .
Anti-inflammatory Effects
Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting their potential as anti-inflammatory agents . This activity could be beneficial in managing inflammatory disorders.
Synthesis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. A common method includes heating a mixture of substituted phenyl compounds with hydrazine hydrate under controlled conditions to yield the desired hydrazone product.
General Synthesis Scheme:
-
Reagents:
- Hydrazine hydrate
- Substituted phenyl ketones
- Solvent (e.g., ethanol or DMSO)
-
Procedure:
- Combine the reagents in a reaction vessel.
- Heat the mixture at reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the resulting solid.
Study on Antimicrobial Activity
A study evaluated various pyrazole derivatives against five phytopathogenic fungi, demonstrating effective antifungal activity. The results indicated that certain derivatives showed higher efficacy than standard antifungal agents, suggesting their potential use in agricultural settings .
Neuroprotective Applications
In another investigation, edaravone (a closely related compound) was shown to provide neuroprotection in models of ischemic stroke by reducing oxidative stress and inflammation. This highlights the therapeutic potential of pyrazole derivatives in neurological disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-(4-chlorophenyl)-1H-pyrazole-4,5-dione | Chlorine substituent at position 4 | Enhanced antimicrobial activity |
| 3-Ethyl-1-phenyldihydropyrazole | Ethyl group at position 3 | Increased lipophilicity affecting bioavailability |
| 3-Isopropyl-1-(4-methylphenyl)-pyrazole | Isopropyl group at position 3 | Potentially altered pharmacokinetics |
This table illustrates how variations in substituents can significantly influence biological activities and applications.
Scientific Research Applications
Chemical Properties and Structure
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione features a pyrazole ring with a diketone functional group, providing it with significant reactivity. The compound's molecular formula is , and it is characterized by the presence of both nitrogen and oxygen atoms in its structure. The compound's hydrazone form enhances its stability and reactivity, making it suitable for various applications.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit potent antioxidant properties. The compound has been studied for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Effects
Studies suggest that 3-methyl-1-phenyl-1H-pyrazole derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, offering therapeutic potential for inflammatory diseases like arthritis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics or antimicrobial agents .
Pesticidal Activity
Research has shown that pyrazole derivatives can act as effective pesticides. The compound's structure allows it to interfere with the biological processes of pests, making it useful in agricultural formulations aimed at pest control .
Herbicidal Properties
Additionally, some studies have reported that compounds similar to 3-methyl-1-phenyl-1H-pyrazole can exhibit herbicidal activity. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without harming crops .
Polymer Chemistry
The unique chemical structure of 3-methyl-1-phenyl-1H-pyrazole derivatives allows them to be incorporated into polymer matrices. This incorporation can enhance the mechanical and thermal properties of polymers, making them suitable for advanced material applications .
Nanocomposites
Research is ongoing into the use of pyrazole derivatives in nanocomposite materials. Their ability to interact with nanoparticles can lead to the development of materials with improved electrical and thermal conductivity, which are essential for electronic applications .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2020) | Demonstrated antioxidant activity in vitro | Neuroprotective therapies |
| Johnson et al. (2021) | Evaluated antimicrobial effects against E. coli | Development of new antibiotics |
| Lee et al. (2022) | Investigated herbicidal properties on selected weeds | Eco-friendly herbicide formulations |
Chemical Reactions Analysis
Condensation with Active Methylene Compounds
The hydrazone undergoes Knoevenagel-type condensations with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate):
| Reagent | Product Class | Conditions | Yield | Source |
|---|---|---|---|---|
| Malononitrile | α,β-Unsaturated nitriles | Ethanol, reflux (5 h) | 65–75% | |
| Ethyl cyanoacetate | Cyanoacrylate derivatives | Acetic acid catalyst, 80°C | 60% |
Example reaction:
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] + malononitrile →
(E)-2-Cyano-3-(1-phenyl-4-[(4-bromophenyl)hydrazone]pyrazolyl)acrylonitrile .
Cyclization Reactions
The hydrazone moiety facilitates heterocyclization under acidic or basic conditions:
In one protocol, treatment with thiosemicarbazide yields 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid , confirmed by X-ray crystallography .
Nucleophilic Additions
The dione’s electron-deficient carbonyl groups react with nucleophiles:
For example, oxime formation at the C4 carbonyl position produces (4Z)-3-methyl-1-phenyl-1H-pyrazole-4,5-dione-4-oxime , characterized by distinct NOE correlations .
Solvent-Dependent Reactivity
Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields:
| Reaction | Solvent | Temperature | Yield Improvement | Source |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | DMF/POCl₃ | 60–70°C | 15–20% | |
| Microwave-assisted synthesis | DMF | 100°C | 25% faster |
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.
Stability and Degradation
The compound is sensitive to:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The 4-bromophenyl hydrazone group is critical for biological activity. Evidence from acetic acid-induced writhing models in mice demonstrates that substituents at the 4-position of the pyrazole-hydrazone nucleus significantly influence analgesic efficacy (Table 1) .
Table 1: Analgesic Activity of Pyrazole-Hydrazone Derivatives
| Substituent (4-position) | Analgesic Activity (Writhing Inhibition) |
|---|---|
| 4-Bromo | High |
| 4-Chloro | Moderate |
| 3,4-Dichloro | Moderate |
| 4-Methyl | Low |
The 4-bromo group enhances activity, likely due to increased lipophilicity and electron-withdrawing effects, improving target binding .
Structural Analogues with Modified Cores or Substituents
(a) 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structural differences : Incorporates a thioamide (–C(S)NH₂) group instead of a hydrazone and a dihydro-pyrazole ring.
- Pharmacology : Shows promise as a kinase inhibitor but lacks the hydrazone-mediated analgesic activity seen in the title compound .
(b) 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Structural differences : Features a dihydro-pyrazole core and a 4-fluorophenyl substituent.
- However, the dihydro structure reduces planarity, possibly hindering target binding .
(c) 4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Heterocyclic Analogues
(a) Thiazole- and Triazole-Containing Derivatives
Crystallographic Comparisons
- Planarity: The title compound’s near-planar structure contrasts with non-planar dihydro-pyrazoles (e.g., ), which exhibit dihedral angles >20°, reducing rigidity .
- Packing interactions : The title compound’s Br···Br contacts and hydrogen-bonded networks enhance crystallinity compared to fluorine-containing analogues, which rely on weaker C–F···π interactions .
Pharmacological and Physicochemical Properties
Bioactivity
Solubility and Stability
- Title compound: Moderate solubility in DMF/ethanol due to hydrogen bonding; bromine may slow metabolism .
- Carboxylic acid derivatives : Higher aqueous solubility (e.g., 3-(4-Bromophenyl)-...-carboxylic acid) due to ionization but reduced membrane permeability .
Q & A
Q. What synthetic methodologies are employed for preparing 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone], and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Diazotization of 4-bromoaniline to form a diazonium salt, followed by coupling with ethyl acetoacetate under acidic conditions to yield a hydrazone intermediate .
- Step 2 : Cyclization with thiosemicarbazide in glacial acetic acid to form the pyrazole-dione core .
- Intermediate Characterization : Key intermediates (e.g., hydrazones) are validated via melting point analysis, FT-IR (C=O and N–H stretches), and H/C NMR spectroscopy to confirm regioselectivity and purity .
Q. What crystallographic techniques are used to determine the molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethanol/DMF mixtures) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–296 K ensures minimal thermal motion artifacts .
- Refinement : SHELXL (for small molecules) refines structures with R-factors < 0.05. Hydrogen bonding (e.g., N–H···S, C–H···π) and π-stacking interactions are mapped using ORTEP-3 for visualization .
Q. How are photophysical properties investigated for this compound?
- Solvent Polarity Studies : Emission spectra (e.g., λem = 356 nm in DMSO) are recorded using fluorimetry. Stokes shifts and quantum yields are calculated to assess intramolecular charge transfer (ICT) effects .
- UV-Vis Spectroscopy : π→π* transitions (200–400 nm) and n→π* bands are analyzed to correlate electronic structure with substituent effects (e.g., bromophenyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Cross-Validation : Compare experimental H NMR chemical shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Variable-temperature studies detect tautomerism or rotational barriers in hydrazone moieties .
- SCXRD Validation : Use crystallographic data to confirm bond lengths/angles, resolving ambiguities in NOESY or IR assignments .
Q. What strategies optimize synthetic yields of pyrazole-dione derivatives?
- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. acetic acid, reducing side products .
- Catalysis : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours under reflux) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products (>95% by HPLC) .
Q. How can computational modeling predict biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase). Hydrazone moieties often show high affinity for ATP-binding sites .
- ADMET Prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and bioavailability, guiding structural modifications for enhanced pharmacokinetics .
Q. What protocols ensure robust validation of crystallographic data?
- PLATON Checks : Detect missed symmetry, solvent accessibility, and hydrogen bonding networks. ADDSYM in Olex2 corrects space group misassignments .
- Twinned Data Handling : For merged datasets (e.g., orthorhombic P212121), use TWINABS to scale intensity statistics and refine twin laws .
- CIF Validation : The IUCr’s checkCIF tool flags outliers (e.g., ADP mismatches, bond length deviations >3σ) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
